molecular formula C14H17NO3 B1428317 2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester CAS No. 1314395-91-9

2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester

Katalognummer: B1428317
CAS-Nummer: 1314395-91-9
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: ZIKKQYFXMMDLJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C14H17NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is used in the pharmaceutical industry and plays a significant role in drug design .


Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” has been a subject of research in recent years . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a carboxylic acid benzyl ester group .

Wissenschaftliche Forschungsanwendungen

Chiral Building Blocks for Alkaloid Synthesis

Piperidine derivatives, such as 2,6-diallylpiperidine carboxylic acid methyl ester, have been explored as chiral building blocks for synthesizing piperidine-related alkaloids. These compounds offer a route to optically pure piperidines, serving as versatile intermediates for creating a wide array of bioactive molecules (Takahata, H., Ouchi, H., Ichinose, M., & Nemoto, H., 2002).

Dual Inhibition of 5 Alpha-Reductase

Research into N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and their methyl esters has shown potential for dual inhibition of 5 alpha-reductase type 1 and type 2, highlighting a new strategy for drug development in treating conditions like benign prostatic hyperplasia (Streiber, M., Picard, F., Scherer, C., Seidel, S. B., & Hartmann, R., 2005).

Synthesis of Piperidine Derivatives from Serine

4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine, have been used in Claisen rearrangement to produce piperidine derivatives. This approach demonstrates the general applicability and versatility of piperidine subunits in synthesizing a broad range of amines (Acharya, H. P. & Clive, D., 2010).

Stereospecific Microbial Reduction

The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms, including Candida parapsilosis and Pichia methanolica, demonstrates the potential for enzymatic synthesis of optically pure piperidine derivatives. This method offers high diastereo- and enantioselectivities, valuable for pharmaceutical applications (Guo, Z., Patel, B. P., Corbett, R. M., Goswami, A., & Patel, R. N., 2006).

Safety and Hazards

The safety and hazards associated with “2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Zukünftige Richtungen

The future directions in the research and application of “2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” and similar piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .

Eigenschaften

IUPAC Name

benzyl 2-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKKQYFXMMDLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (13.17 mL, 0.150 mol) in CH2Cl2 (250 mL) at −78° C. was added DMSO (14.23 mL, 0.201 mol) dropwise. The reaction was aged for 20 min at −78° C., then ±Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate (25.0 g, 0.100 mol) was added dropwise over 10 min and aged for an additional 10 min before triethylamine (41.9 mL, 0.301 mol) was added dropwise over 5 min at −78° C. The reaction was warmed to room temperature, then quenched with addition of half-saturated, aqueous NaHCO3 and additional CH2Cl2. The layers were separated, and the organics were dried with MgSO4 and concentrated. The crude material was purified by silica gel gradient chromatography (0-50% ethyl acetate in hexanes), providing ±benzyl 2-methyl-5-oxopiperidine-1-carboxylate.
Quantity
13.17 mL
Type
reactant
Reaction Step One
Name
Quantity
14.23 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
41.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 3
2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 4
2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.